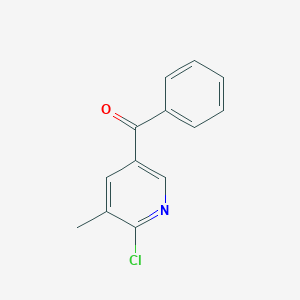
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21F3N2O2. It is known for its unique structure, which includes a piperidine ring substituted with an aminomethyl group and a trifluoromethyl group, as well as a tert-butyl ester group.
Métodos De Preparación
The synthesis of tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the aminomethyl and trifluoromethyl groups. One common method involves the use of tert-butyl chloroformate to introduce the tert-butyl ester group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability .
Análisis De Reacciones Químicas
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparación Con Compuestos Similares
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the aminomethyl group, which may affect its ability to interact with biological targets.
Tert-butyl 4-(aminomethyl)-4-(trifluoromethyl)piperidine-1-carboxylate: A closely related compound with similar structure and properties.
The presence of both the aminomethyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in its applications.
Propiedades
Número CAS |
1260761-49-6 |
|---|---|
Fórmula molecular |
C12H21F3N2O2 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-5-4-8(6-16)9(7-17)12(13,14)15/h8-9H,4-7,16H2,1-3H3 |
Clave InChI |
NXUPFJYYZIGTJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B15228431.png)

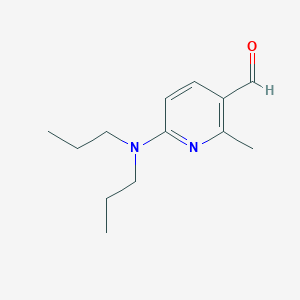
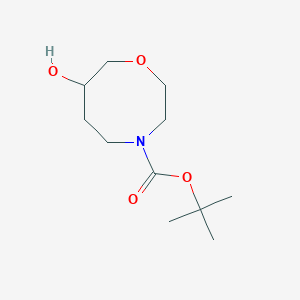

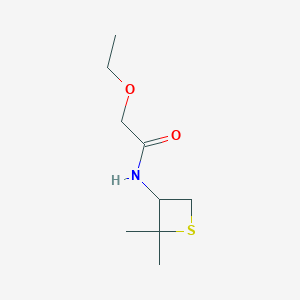
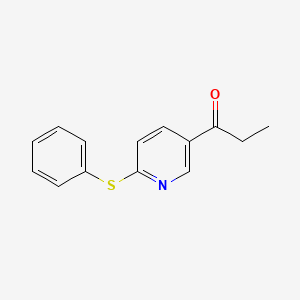

![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)
![5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15228502.png)

![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
